1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is part of the broader class of triazolophthalazines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- typically involves the condensation of appropriate phthalazine derivatives with hydrazine or its derivatives. One common synthetic route includes the reaction of 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures to facilitate the formation of the triazolo ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- can be compared with other triazolophthalazine derivatives, such as:
6-alkoxy-1,2,4-triazolo(3,4-a)phthalazines: These compounds have shown significant anticonvulsant activity.
1,2,4-triazolo(4,3-a)quinoxaline derivatives: Known for their positive inotropic activity.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87540-67-8 |
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Molecular Formula |
C17H14N4O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-ethylsulfonyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H14N4O2S/c1-2-24(22,23)17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
SEGVECWKBMDZJR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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